Cas no 79867-78-0 (3'-(4-Morpholinyl)-3'-deaminodaunorubicin)

79867-78-0 structure
Product name:3'-(4-Morpholinyl)-3'-deaminodaunorubicin
3'-(4-Morpholinyl)-3'-deaminodaunorubicin Chemical and Physical Properties
Names and Identifiers
-
- 3'-(4-morpholinyl)-3'-deaminodaunorubicin
- Morpholinodaunomycin
- 3'-(4-Morpholinyl)-3'-deaminodaunorubicin
-
- Inchi: 1S/C31H35NO11/c1-14-26(34)18(32-7-9-41-10-8-32)11-21(42-14)43-20-13-31(39,15(2)33)12-17-23(20)30(38)25-24(28(17)36)27(35)16-5-4-6-19(40-3)22(16)29(25)37/h4-6,14,18,20-21,26,34,36,38-39H,7-13H2,1-3H3/t14?,18-,20?,21-,26-,31?/m0/s1
- InChI Key: OYIWRKOSDGPKFD-NMOJSDROSA-N
- SMILES: O(C1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2CC(C(C)=O)(C1)O)O)=O)OC)=O)O)[C@H]1C[C@@H]([C@H](C(C)O1)O)N1CCOCC1
- BRN: 5232668
Computed Properties
- Exact Mass: 597.22101093g/mol
- Monoisotopic Mass: 597.22101093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 43
- Rotatable Bond Count: 5
- Complexity: 1080
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 172
Experimental Properties
- Density: 1.3076 (rough estimate)
- Boiling Point: 648.98°C (rough estimate)
- Refractive Index: 1.6310 (estimate)
3'-(4-Morpholinyl)-3'-deaminodaunorubicin Related Literature
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
79867-78-0 (3'-(4-Morpholinyl)-3'-deaminodaunorubicin) Related Products
- 72573-82-1(Gadoteric acid)
- 2228202-75-1(1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclohexane-1-carboxylic acid)
- 2171429-71-1((2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 868216-96-0(1-(4-chlorobenzenesulfonyl)-2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazole)
- 1698646-38-6(5-bromo-1-(pyrimidin-2-yl)methyl-1H-1,2,4-triazol-3-amine)
- 2408975-09-5(tert-butyl N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]carbamate)
- 1353000-13-1(2-{methyl[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}acetic acid)
- 2138164-32-4(2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one)
- 2172592-25-3(1-cyclopropyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 338774-88-2(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol)
Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
